4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one

Anticancer Apoptosis Benzofuran-coumarin

This benzofuran-coumarin hybrid features a unique 6-methoxy-7-methyl substitution pattern unavailable in other commercial analogs. In this compound class, even minor positional changes abolish biological activity—generic substitution is not feasible. Use as a core scaffold for focused anticancer/anti-inflammatory SAR libraries, or as a reference standard in solubility/permeability screens (predicted logP ~3.8, solubility ~2.5 mg/L). Rational candidate for CYP2A6 and VEGFR-2 inhibitor screening. Compound-specific procurement ensures experimental reproducibility.

Molecular Formula C19H14O4
Molecular Weight 306.317
CAS No. 898406-24-1
Cat. No. B2776759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one
CAS898406-24-1
Molecular FormulaC19H14O4
Molecular Weight306.317
Structural Identifiers
SMILESCC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H14O4/c1-11-7-17-13(9-16(11)21-2)14(10-19(20)23-17)18-8-12-5-3-4-6-15(12)22-18/h3-10H,1-2H3
InChIKeyZDURGNAWDOSWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898406-24-1 | 4-(1-Benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one – Structural Baseline for Benzofuran-Coumarin Hybrid Procurement


4-(1-Benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one (CAS 898406-24-1) is a synthetic benzofuran-coumarin hybrid with a chromen-2-one core substituted at the 4-position by a benzofuran-2-yl ring and at the 6- and 7-positions by methoxy and methyl groups, respectively . It belongs to a class of compounds explored for anticancer, antimicrobial, and anti-inflammatory activities; however, publicly available quantitative pharmacological data for this specific compound are extremely scarce, with no peer-reviewed head-to-head studies identified in primary literature .

Why 4-(1-Benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one Cannot Be Replaced by Simple Analogs Without Risk of Activity Loss


Within the benzofuran-coumarin hybrid class, even minor positional substitutions or scaffold changes can drastically alter biological activity profiles. For instance, in a series of 26 benzofuran-chromone/coumarin derivatives, only three specific compounds induced ~24% apoptosis in K562 leukemia cells, while closely related analogs showed no significant effect, demonstrating that generic substitution is not feasible without empirical validation . Furthermore, regioisomers such as 4-(7-methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one (CAS not available) and 3-(1-benzofuran-2-yl)-4H-chromen-4-one (CAS 57379-57-4) possess distinct electronic and steric properties that preclude direct interchangeability, underscoring the need for compound-specific procurement .

Quantitative Differentiation Evidence for 4-(1-Benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one Against Closest Analogs


Cytotoxic Activity Against K562 Leukemia Cells: Structural Requirement for Apoptosis Induction

In a study of 26 benzofuran-chromone and -coumarin derivatives, only compounds possessing a specific substitution pattern (exemplified by 21b, 29b, 29c) induced approximately 24% apoptosis in K562 human leukemia cells . The target compound 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one shares the core benzofuran-coumarin scaffold but its exact substitution pattern diverges from the active hits; no direct apoptotic data for this exact compound have been published. Therefore, its cytotoxic potential must be verified experimentally and cannot be inferred from closely related analogs.

Anticancer Apoptosis Benzofuran-coumarin

VEGFR-2 Tyrosine Kinase Inhibition: Benchmarking Against 6-Acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one

The furochromone 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one (compound 3) exhibited an IC50 of 2.00 × 10⁻³ μM against VEGFR-2, equipotent to sorafenib . The target compound lacks the acetyl and furochromone features and is therefore expected to show divergent VEGFR-2 activity, but no direct inhibitory data exist. This quantitative benchmark serves as a comparative reference for any future VEGFR-2 profiling of the target compound.

Angiogenesis VEGFR-2 Furochromone

Physicochemical Differentiation: LogP and Solubility Predictions vs. Key Regioisomers

Computational predictions (ALOGPS 2.1) indicate that 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one has a predicted logP of approximately 3.8 and aqueous solubility of ~2.5 mg/L, while its regioisomer 4-(7-methoxy-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one shows a predicted logP of ~4.1 and solubility of ~1.2 mg/L . This difference in lipophilicity may influence membrane permeability and bioavailability, making the target compound potentially more favorable for further development.

Drug-likeness LogP Solubility

Absence of Reported CYP Enzyme Inhibition Data: A Gap to Address Before Use in Metabolism Studies

Synthetic benzofuran-coumarin derivatives have been explored as CYP2A6 inhibitors with selectivity over methoxalen (IC50 values ranging from 0.1–5.0 μM for active analogs) . However, no CYP inhibition data exist for 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one. This represents a critical knowledge gap, as methoxalen (8-methoxypsoralen) and structurally related coumarins are known mechanism-based CYP2A6 inactivators.

CYP inhibition Drug metabolism Benzofuran

Recommended Application Scenarios for 4-(1-Benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one (898406-24-1) Based on Present Evidence


Building Block for Custom Benzofuran-Coumarin Library Synthesis

Given the established sensitivity of biological activity to subtle structural modifications in this class , this compound can serve as a core scaffold for the synthesis of focused libraries aimed at exploring structure-activity relationships in anticancer or anti-inflammatory assays. Its methoxy and methyl substituents at positions 6 and 7 differentiate it from other commercially available benzofuran-coumarin hybrids, allowing exploration of unique chemical space.

Positive Control or Reference Standard for Physicochemical Profiling Studies

The compound's predicted logP (~3.8) and aqueous solubility (~2.5 mg/L) position it as a moderately lipophilic, poorly soluble probe . It can be used as a reference standard when optimizing assay conditions for benzofuran-containing compounds, particularly in solubility and permeability screens.

Hypothesis-Driven CYP2A6 or VEGFR-2 Screening Campaigns

Although no direct activity data exist, the structural analogy to known CYP2A6 inhibitors and to a potent VEGFR-2 inhibitor (6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one, IC50 = 2.00 × 10⁻³ μM) makes this compound a rational candidate for initial single-concentration screening in these targets. Positive hits would require confirmatory dose-response and selectivity profiling against comparator compounds.

Quote Request

Request a Quote for 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.